molecular formula C19H25N3O3 B2966322 N-(3,4-dimethoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034485-44-2

N-(3,4-dimethoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

カタログ番号: B2966322
CAS番号: 2034485-44-2
分子量: 343.427
InChIキー: LIYPRXCUTSRKNK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-dimethoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

生物活性

N-(3,4-Dimethoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula: C26H36N2O5
  • Molecular Weight: 456.57 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Its structure suggests potential interactions with neurotransmitter systems and ion channels, which may contribute to its pharmacological effects.

Pharmacological Effects

  • Antinociceptive Activity:
    • Studies have shown that derivatives of benzimidazole compounds exhibit significant antinociceptive effects in animal models. For instance, a related compound demonstrated an IC50 value of 375 nM at P2X3 receptors, indicating potential efficacy in pain management .
  • CYP450 Enzyme Interaction:
    • The compound has been evaluated for its metabolic stability and interaction with cytochrome P450 enzymes. It exhibited acceptable profiles for several CYP enzymes while showing over 50% inhibition for CYP2C9 and CYP3A4 at higher concentrations .
  • Cardiotoxicity Risk Assessment:
    • In ligand-binding assays for hERG protein (a common target for assessing cardiotoxicity), the compound showed less than 1% inhibition, suggesting a low risk for cardiotoxic effects .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzimidazole scaffold can significantly influence biological activity. For instance:

  • Halide Substitutions:
    • The introduction of halide groups has been shown to enhance antagonistic activities while maintaining metabolic stability. Compounds with specific halide substitutions demonstrated improved selectivity towards P2X3 receptors .

Case Study 1: Antinociceptive Effects in Neuropathic Pain Models

A study involving male Sprague-Dawley rats evaluated the antinociceptive effects of a benzimidazole derivative similar to this compound. The results indicated a significant increase in the mechanical withdrawal threshold following intravenous administration, demonstrating its potential as an analgesic agent .

Case Study 2: Metabolic Stability and Toxicity Profiles

Research focused on the pharmacokinetic profiles of related compounds revealed that while some derivatives showed promising metabolic stability in vitro, they also exhibited varying degrees of toxicity based on their interactions with CYP450 enzymes. This highlights the importance of careful design in optimizing therapeutic candidates .

Data Tables

Property Value
Molecular FormulaC26H36N2O5
Molecular Weight456.57 g/mol
IC50 (P2X3 receptor)375 nM
CYP Enzyme InhibitionCYP2C9 >50%, CYP3A4 >50%
hERG Channel Binding Inhibition<1%

特性

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-12-21-15-6-5-14(11-16(15)22-12)19(23)20-9-8-13-4-7-17(24-2)18(10-13)25-3/h4,7,10,14H,5-6,8-9,11H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYPRXCUTSRKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。